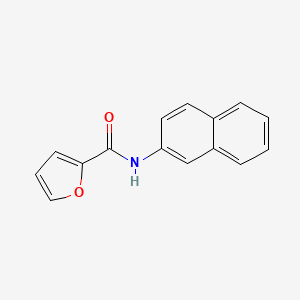![molecular formula C28H17Cl2IN2O4 B11543666 4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings, halogen substituents, and functional groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the 1,3-benzoxazole ring. This can be achieved through the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Iodophenyl Group: The next step involves the introduction of the 4-iodophenyl group to the benzoxazole ring. This can be accomplished through a halogenation reaction using iodine and a suitable oxidizing agent.
Formation of the Imino Group: The imino group is introduced through a condensation reaction between the benzoxazole derivative and an aldehyde or ketone.
Methoxylation: The methoxy group is introduced through a methylation reaction using a suitable methylating agent.
Esterification: The final step involves the esterification of the compound with 2,4-dichlorobenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents such as sodium borohydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using suitable nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole derivatives.
Hydrolysis: 2,4-dichlorobenzoic acid and 2-methoxyphenol derivatives.
Scientific Research Applications
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.
Medicine: Research into the compound’s pharmacological properties has shown promise in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings. It can also be used as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial properties.
Comparison with Similar Compounds
4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate: This compound has a bromine substituent instead of iodine. The presence of bromine may affect the compound’s reactivity and biological activity.
4-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate: This compound has a chlorine substituent instead of iodine. The chlorine substituent may lead to different chemical and biological properties.
4-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate: This compound has a fluorine substituent instead of iodine. The fluorine substituent may enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in its iodine substituent, which can significantly influence its chemical reactivity and biological activity. The presence of iodine may enhance the compound’s ability to interact with specific molecular targets, leading to its potential therapeutic applications.
Properties
Molecular Formula |
C28H17Cl2IN2O4 |
|---|---|
Molecular Weight |
643.3 g/mol |
IUPAC Name |
[4-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H17Cl2IN2O4/c1-35-26-12-16(2-10-25(26)37-28(34)21-9-5-18(29)13-22(21)30)15-32-20-8-11-24-23(14-20)33-27(36-24)17-3-6-19(31)7-4-17/h2-15H,1H3 |
InChI Key |
LTXDRVSBDIJDMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)OC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11543599.png)
![4,4'-[(2,5-dibromo-3,4-dihydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11543601.png)
![N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543613.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11543627.png)
![Methyl 4-({[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}amino)benzoate](/img/structure/B11543628.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11543629.png)
![2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide](/img/structure/B11543633.png)


![ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11543653.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)
